molecular formula C9H10BrCl2N B1531203 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1258651-68-1

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1531203
CAS No.: 1258651-68-1
M. Wt: 282.99 g/mol
InChI Key: UFQYGFXSOJZKEO-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N It is a derivative of tetrahydroquinoline, featuring bromine and chlorine substituents on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the halogenation of tetrahydroquinoline derivatives. One common method includes the bromination and chlorination of 1,2,3,4-tetrahydroquinoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a suitable catalyst to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography techniques to ensure its suitability for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction Reactions: Products include reduced tetrahydroquinoline derivatives with different functional groups.

Scientific Research Applications

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
  • 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline hydrochloride

Uniqueness

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and chlorine substituents on the quinoline ring. This dual halogenation imparts distinct electronic and steric properties, making the compound particularly useful in specific chemical reactions and biological studies. The combination of bromine and chlorine allows for versatile modifications and the exploration of diverse chemical and biological activities.

Properties

IUPAC Name

6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYGFXSOJZKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Cl)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-68-1
Record name 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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